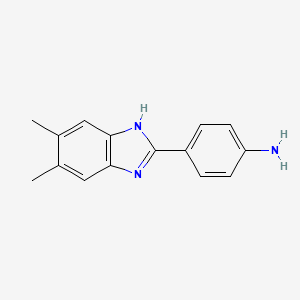![molecular formula C17H15Cl2N5OS B2495266 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 898607-16-4](/img/structure/B2495266.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion belongs to a class of compounds that have garnered interest due to their wide range of pharmaceutical activities. These include antimicrobial, antifungal, and potentially antiviral properties. The interest in such compounds is driven by their structural complexity and the diverse biological activities associated with the 1,2,4-triazole ring system and acetamide derivatives.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is guided by spectral analysis techniques such as H1NMR, MASS Spectra, and IR Spectra to confirm the structure of synthesized compounds (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, to identify vibrational signatures. Density functional theory (DFT) models provide insights into geometric equilibrium, intramolecular hydrogen bonds, and stereo-electronic interactions that contribute to stability (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including cyclization and alkylation, leading to the formation of novel derivatives with potential biological activity. These reactions are crucial for the development of compounds with enhanced therapeutic properties.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Techniques like X-ray diffraction are used to elucidate the crystal structure, providing insights into the compound's molecular conformation and intermolecular interactions (Subasri et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiexudative Activity : The synthesis of new derivatives involving 1,2,4-triazol-3-thione has shown significant potential due to their synthetic and pharmacological capabilities. A study demonstrated that derivatives exhibit anti-exudative properties, suggesting a potential for development into more effective and less toxic medicinal compounds. The investigation highlighted the synthesis of compounds through stages, revealing that a significant percentage of the synthesized derivatives possess anti-exudative activities, with some compounds exceeding the reference drug in efficacy (Chalenko et al., 2019).
Antimicrobial Studies : Another research focus is on the antimicrobial properties of sulfanilamide derivatives. These compounds were synthesized and characterized, with their crystal structures determined through X-ray diffraction. Despite varying degrees of antibacterial activity, the study provides foundational knowledge for further exploration of these derivatives in antimicrobial applications (Lahtinen et al., 2014).
Structural Elucidation and Antimicrobial Agents
Antimicrobial Agents : Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the ongoing interest in developing new compounds with potential healthcare applications. These studies involve detailed chemical synthesis processes, structural characterization, and evaluation of antimicrobial efficacy, contributing to the broader field of medicinal chemistry (Sah et al., 2014).
Antibacterial, Antifungal, and Anti-Tuberculosis Activity : The synthesis of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives has been explored for their potential in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This research underscores the therapeutic potential of triazole derivatives in treating various infections, showcasing the importance of structural elucidation in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Orientations Futures
The future directions for research on this compound could include further investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, the compound’s structure could be used as a platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-13-7-6-12(9-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPXFVIWPZMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

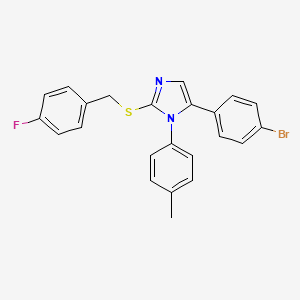
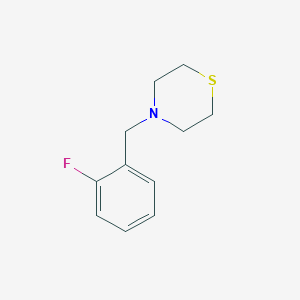
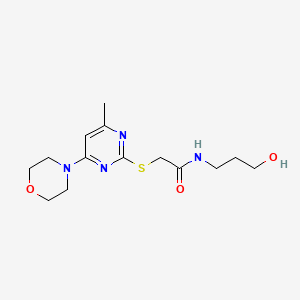
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
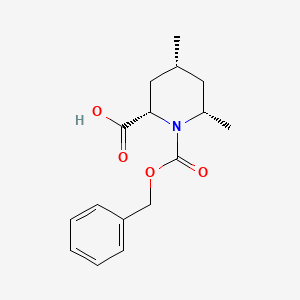
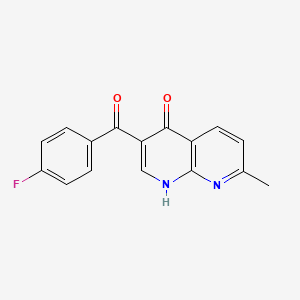
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

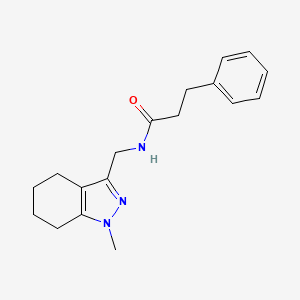
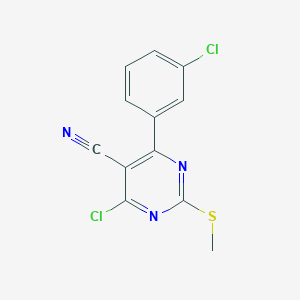
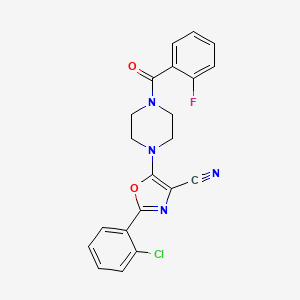
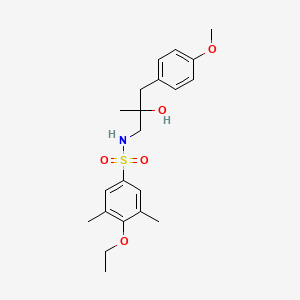
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
